

Mass Spectrometry Analysis of Ipatasertib-NH2 and its Metabolites: An Application Guide

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Compound of Interest

Compound Name: Ipatasertib-NH2

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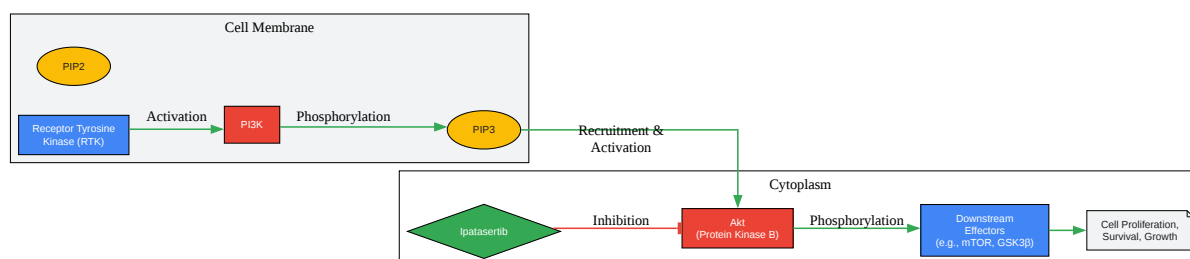
Introduction

Ipatasertib (GDC-0068) is a potent and selective small molecule inhibitor of protein kinase B (Akt), a key node in the PI3K/Akt signaling pathway.[1] Dysregulation of this pathway is a frequent event in various cancers, making Ipatasertib a promising therapeutic agent.[1] Understanding the metabolic fate of Ipatasertib is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. This application note provides a detailed overview of the mass spectrometry-based analysis of Ipatasertib and its primary amino metabolite, **Ipatasertib-NH2** (M1, G-037720), along with other potential metabolites.

Ipatasertib is extensively metabolized in humans, primarily through N-dealkylation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in the formation of the major metabolite, M1 (G-037720).[1][2] Minor metabolic pathways include oxidation.[1] This document outlines protocols for the extraction and quantitative analysis of these metabolites from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents available quantitative data to aid in research and development.

PI3K/Akt Signaling Pathway and Ipatasertib's Mechanism of Action

Ipatasertib exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway, which is critical for cell survival, proliferation, and metabolism. The following diagram illustrates the key components of this pathway and the point of intervention by Ipatasertib.



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PI3K/Akt signaling pathway and Ipatasertib's inhibitory action.

Quantitative Analysis of Ipatasertib and its Major Metabolite (M1)

The following tables summarize the pharmacokinetic parameters of Ipatasertib and its primary metabolite, M1 (G-037720), in human plasma, as determined by LC-MS/MS. These values are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Ipatasertib in Human Plasma

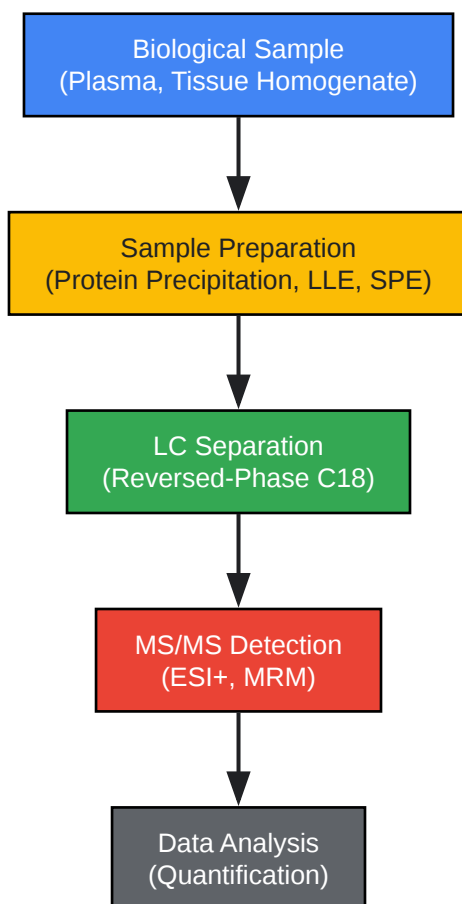
Parameter	Value	Conditions
Cmax (ng/mL)	362 (at 400 mg QD)	Steady state in cancer patients
AUC (ng·h/mL)	2665 (at 400 mg QD)	Steady state in cancer patients
Tmax (h)	1.0 - 3.0	Single and multiple doses
t1/2 (h)	~45	Single and multiple doses
Lower Limit of Quantification (LLOQ)	0.500 ng/mL	Validated LC-MS/MS assay
Upper Limit of Quantification (ULOQ)	400 ng/mL	Validated LC-MS/MS assay

Table 2: Pharmacokinetic Parameters of Ipatasertib Metabolite M1 (G-037720) in Human Plasma

Parameter	Value	Conditions
Cmax (ng/mL)	Varies	Dependent on Ipatasertib dose and patient factors
AUC (ng·h/mL)	~33% to 57% of parent drug exposure	Monotherapy settings
Tmax (h)	0.75 - 3.0	Following Ipatasertib administration
t1/2 (h)	Similar to Ipatasertib	Formation-rate limited
Lower Limit of Quantification (LLOQ)	0.500 ng/mL	Validated LC-MS/MS assay
Upper Limit of Quantification (ULOQ)	400 ng/mL	Validated LC-MS/MS assay

Experimental Protocols

This section provides detailed protocols for the extraction and analysis of Ipatasertib and its metabolites from biological matrices. The following workflow diagram provides a general overview of the process.



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General workflow for mass spectrometry analysis of Ipatasertib metabolites.

Protocol 1: Extraction of Ipatasertib and Metabolites from Human Plasma

This protocol is suitable for the quantitative analysis of Ipatasertib and its metabolites in plasma samples.

Materials:

- Human plasma samples

- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., stable isotope-labeled Ipatasertib)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 14,000 x g and 4°C)
- LC-MS vials

Procedure:

- Thaw plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
- Add 10 µL of the internal standard solution.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 ACN:Water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

Protocol 2: Extraction of Ipatasertib and Metabolites from Tissue Homogenate

This protocol is designed for the analysis of Ipatasertib and its metabolites in tissue samples.

Materials:

- Tissue samples
- Homogenization buffer (e.g., phosphate-buffered saline, PBS)
- Tissue homogenizer (e.g., bead beater, sonicator)
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 14,000 x g and 4°C)
- LC-MS vials

Procedure:

- Weigh approximately 50 mg of frozen tissue.
- Add 200 µL of ice-cold homogenization buffer.
- Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice during homogenization.
- To 100 µL of the tissue homogenate, add 10 µL of the internal standard solution.
- Add 400 µL of ice-cold acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
- Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for the LC-MS/MS analysis of Ipatasertib and its metabolites. Method optimization is recommended for specific instrumentation and applications.

Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5% B to 95% B over 5 minutes)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

Tandem Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Example):
 - Ipatasertib: m/z [Parent Ion] -> m/z [Product Ion]

- **Ipatasertib-NH2** (M1): m/z [Parent Ion] -> m/z [Product Ion]
- Internal Standard: m/z [Parent Ion] -> m/z [Product Ion]
- Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).

Conclusion

This application note provides a comprehensive guide for the mass spectrometry analysis of Ipatasertib and its primary metabolite, **Ipatasertib-NH2** (M1). The provided protocols and quantitative data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical development. While the focus is on the major metabolite, the methodologies described can be adapted for the identification and quantification of other minor metabolites resulting from oxidative pathways. Further characterization of these minor metabolites may provide a more complete understanding of Ipatasertib's disposition and potential for drug interactions.

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